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Introduction
BPR1K871 is a novel, quinazoline-based, multi-kinase inhibitor that has demonstrated

significant potential as a preclinical development candidate for the treatment of acute myeloid

leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the

dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B),

both of which are critical regulators of cell proliferation, survival, and mitosis.[1][2] This

technical guide provides a comprehensive overview of the preclinical data for BPR1K871,

including its inhibitory activity, cellular effects, and in vivo efficacy, along with detailed

experimental methodologies and visual representations of its mechanism and experimental

workflows.

Quantitative Data Summary
The preclinical development of BPR1K871 has generated a substantial amount of quantitative

data, which is summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1K871
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Kinase Target IC50 (nM)

AURKA 22

AURKB 13

FLT3 19

Data sourced from in vitro enzymatic assays.[1][3]

Table 2: In Vitro Anti-proliferative Activity of BPR1K871
in Cancer Cell Lines

Cell Line Cancer Type FLT3 Status EC50 (nM)

MOLM-13
Acute Myeloid

Leukemia
ITD Mutant ~5

MV4-11
Acute Myeloid

Leukemia
ITD Mutant ~5

COLO205 Colorectal Cancer Not Specified < 100

Mia-PaCa2 Pancreatic Cancer Not Specified < 100

EC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][4]

Table 3: KINOMEscan Selectivity Profile of BPR1K871
Kinase % Control at 1000 nM

AURKA 0

AURKB 0.2

AURKC 3.3

FLT3 0.2

KINOMEscan technology measures the binding of a compound to a panel of kinases. A lower

% control indicates stronger binding.[1][4]
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Signaling Pathway and Mechanism of Action
BPR1K871 exerts its anti-cancer effects by targeting two key signaling pathways crucial for

cancer cell proliferation and survival: the FLT3 signaling pathway and the Aurora kinase-

mediated mitotic pathway.

FLT3 Signaling Pathway Inhibition
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to its

constitutive activation, promoting uncontrolled proliferation of leukemic cells. BPR1K871
directly inhibits the kinase activity of FLT3, thereby blocking downstream signaling cascades

that are essential for cell survival and growth.
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BPR1K871 inhibits constitutively active FLT3 signaling.

Aurora Kinase Pathway Inhibition
Aurora kinases A and B are essential for proper mitotic progression, including centrosome

maturation, spindle assembly, and cytokinesis. By inhibiting AURKA and AURKB, BPR1K871
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disrupts these processes, leading to mitotic arrest and ultimately cell death.
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BPR1K871 disrupts mitosis by inhibiting Aurora kinases.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted

during the preclinical development of BPR1K871.

Western Blot Analysis for Target Modulation
This experiment was performed to confirm that BPR1K871 inhibits the phosphorylation of its

targets, FLT3 and AURKA, in cancer cells.

1. Cell Culture and Treatment:

MV4-11 (AML) and HCT-116 (colorectal cancer) cells were cultured in appropriate media.
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Cells were treated with varying concentrations of BPR1K871 (e.g., 2 nM to 100 nM) or

vehicle control (DMSO) for a specified duration (e.g., 2 hours).

2. Cell Lysis:

After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed

in RIPA buffer supplemented with protease and phosphatase inhibitors.

Lysates were clarified by centrifugation to remove cellular debris.

3. Protein Quantification:

Protein concentration in the lysates was determined using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline

with Tween 20 (TBST).

5. Antibody Incubation and Detection:

The membrane was incubated with primary antibodies specific for phospho-FLT3 (Tyr591),

total FLT3, phospho-AURKA (Thr288), and total AURKA overnight at 4°C.

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Efficacy Studies
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These studies were conducted to evaluate the anti-tumor activity of BPR1K871 in animal

models.

1. Animal Models:

Immunocompromised mice (e.g., nude or NOD-SCID mice) were used.

2. Tumor Cell Implantation:

Human cancer cells (MOLM-13, MV4-11, COLO205, or Mia-PaCa2) were implanted

subcutaneously into the flanks of the mice.

3. Tumor Growth and Treatment:

Tumors were allowed to grow to a palpable size (e.g., ~100-200 mm³).

Mice were then randomized into treatment and control groups.

BPR1K871 was administered intravenously (IV) at various doses (e.g., 3-20 mg/kg)

according to a specified schedule (e.g., daily or every other day). The control group received

a vehicle solution.

4. Efficacy Assessment:

Tumor volume was measured regularly using calipers.

Animal body weight and general health were monitored throughout the study.

At the end of the study, tumors were excised and weighed.
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General workflow for in vivo xenograft efficacy studies.

Pharmacokinetic (PK) Studies in Rats
Pharmacokinetic studies were performed to understand the absorption, distribution,

metabolism, and excretion (ADME) properties of BPR1K871.

1. Animal Model:

Male Sprague-Dawley rats were used.

2. Drug Administration:

A single dose of BPR1K871 was administered intravenously.

3. Blood Sampling:

Blood samples were collected from the tail vein at multiple time points post-administration

(e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

4. Plasma Analysis:

Plasma was separated from the blood samples by centrifugation.

The concentration of BPR1K871 in the plasma samples was quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Parameter Calculation:

Pharmacokinetic parameters such as clearance, volume of distribution, half-life (t1/2), and

area under the curve (AUC) were calculated from the plasma concentration-time data.

IND-Enabling Studies
BPR1K871 has been approved as an investigational new drug (IND) by the US FDA for Phase

I clinical testing.[3] This indicates that the compound has undergone a rigorous battery of IND-

enabling preclinical studies to assess its safety profile. While the specific reports are not

publicly available, these studies typically include:
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Acute and Repeated-Dose Toxicology Studies: To determine the potential toxicity of the drug

after single and multiple doses in at least two animal species (one rodent and one non-

rodent).

Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including

the cardiovascular, respiratory, and central nervous systems.

Genotoxicity Studies: To assess the potential of the drug to damage genetic material.

Pharmacokinetic and Toxicokinetic Studies: To relate the observed toxic effects to the

systemic exposure of the drug.

Conclusion
BPR1K871 is a promising preclinical candidate with a well-defined mechanism of action as a

dual inhibitor of FLT3 and Aurora kinases. The comprehensive preclinical data, including potent

in vitro activity, significant in vivo efficacy in various cancer models, and a completed IND-

enabling toxicology package, provide a strong rationale for its continued clinical development

as a potential new therapy for patients with AML and solid tumors. Further clinical investigation

is warranted to fully elucidate its therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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